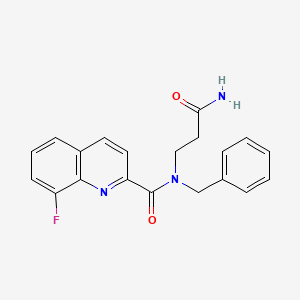![molecular formula C14H14ClF3N4O B5516148 N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)
N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazole derivatives, similar to N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide, involves methods that allow the formation of the triazole ring. These methods may include cyclization reactions and the use of different reagents to introduce specific functional groups. For instance, Şahin et al. explored the synthesis of related compounds using X-ray diffraction techniques, indicating a structured approach to crafting these molecules (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is typically determined using spectroscopic and structural studies. For example, the crystal structure and spectroscopic analysis, such as IR, NMR, and X-ray diffraction, provide insights into the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's behavior and reactivity (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of this compound revolve around its functional groups and molecular structure. These can include nucleophilic substitutions, hydrogen bonding, and other interactions that define its chemical behavior and application potential. Studies such as those by Boechat et al. provide a basis for understanding these interactions and reactions in structurally similar compounds (Boechat et al., 2011).
Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
A study on new synthetic 1,2,4-triazole derivatives, including similar structures, revealed their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating conditions like Alzheimer's disease. The research involved synthesizing derivatives and testing their inhibitory activities, where some compounds showed potent inhibitory potential. Molecular docking studies were carried out to understand the interactions with the enzymes (Riaz et al., 2020).
Structural Analysis
Another study focused on the structures of two compounds closely related to the one , examining their crystalline forms and intermolecular interactions. This research provides insights into how small changes in molecular structure can influence the overall geometry and potential intermolecular interactions, which is crucial for understanding the behavior of such compounds in solid-state form (Boechat et al., 2011).
Anticancer Activity
Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, has shown anticancer activity through in silico modeling targeting the VEGFr receptor. This study underscores the potential of such compounds in developing new anticancer therapies, highlighting the importance of molecular docking and structural analysis in drug discovery (Sharma et al., 2018).
Synthesis and α-Glucosidase Inhibition
Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and evaluated them for their α-glucosidase inhibitory potential. This research contributes to the development of new therapeutic agents for managing diseases like diabetes by targeting α-glucosidase, an enzyme involved in carbohydrate digestion (Iftikhar et al., 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
A study on bioactive benzothiazolinone acetamide analogs, including derivatives similar to the specified compound, explored their ligand-protein interactions and photovoltaic efficiency modeling. This research highlights the multifaceted applications of such compounds, from potential therapeutic uses to their role in renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
N-[2-[5-(4-chlorophenyl)-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O/c1-9(23)19-7-6-12-20-13(10-2-4-11(15)5-3-10)21-22(12)8-14(16,17)18/h2-5H,6-8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBPKRUHFDSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC(=NN1CC(F)(F)F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)
![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)


![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)